N-(2-Dimethylaminoethyl)-4-methoxybenzamidine dihydrochloride

Description

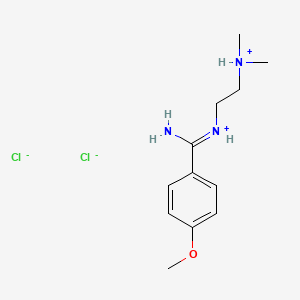

N-(2-Dimethylaminoethyl)-4-methoxybenzamidine dihydrochloride is a benzamidine derivative characterized by a 4-methoxy-substituted aromatic ring and a dimethylaminoethyl side chain. Its molecular formula is C₁₂H₂₁Cl₂N₃O, with a molecular weight of 294.2 g/mol (calculated). The compound exists as a dihydrochloride salt, enhancing its water solubility and stability. Structurally, the amidine group (-C(=NH)-NH₂) is protonated in the hydrochloride form, contributing to its ionic nature.

The methoxy group at the para position of the benzene ring introduces electron-donating resonance effects, which may influence the compound’s electronic properties and reactivity. Potential applications remain speculative but may include roles as enzyme inhibitors, polymerization initiators (in analogy to azoamidines), or intermediates in pharmaceutical synthesis.

Properties

CAS No. |

67011-47-6 |

|---|---|

Molecular Formula |

C12H21Cl2N3O |

Molecular Weight |

294.22 g/mol |

IUPAC Name |

2-[amino-(4-methoxyphenyl)methylidene]azaniumylethyl-dimethylazanium;dichloride |

InChI |

InChI=1S/C12H19N3O.2ClH/c1-15(2)9-8-14-12(13)10-4-6-11(16-3)7-5-10;;/h4-7H,8-9H2,1-3H3,(H2,13,14);2*1H |

InChI Key |

VPHQVLOUWNESOU-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)CC[NH+]=C(C1=CC=C(C=C1)OC)N.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Dimethylaminoethyl)-4-methoxybenzamidine dihydrochloride typically involves the reaction of 4-methoxybenzamidine with 2-dimethylaminoethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The resulting compound is then converted to its dihydrochloride salt form through the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve efficient production. The final product is subjected to rigorous quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Dimethylaminoethyl)-4-methoxybenzamidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

N-(2-Dimethylaminoethyl)-4-methoxybenzamidine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.

Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-Dimethylaminoethyl)-4-methoxybenzamidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Properties

Key Observations:

- Solubility: Both dihydrochloride salts exhibit high water solubility due to ionic character. The methoxy group in the target compound may slightly enhance polarity compared to the methyl analog, but solubility differences are negligible in salt form.

- Molecular Weight: The target compound’s methoxy group increases its molecular weight by ~16 g/mol compared to the methyl analog.

Functional Group and Application Differences

- Benzamidines vs. Azoamidines: Azoamidines (e.g., compounds) are radical initiators in polymerization due to their -N=N- linkage, whereas non-azo benzamidines like the target compound lack this functionality and are more suited for roles in molecular recognition or catalysis .

- Amidine vs. Amide: Benzamidines (protonated amidines) are stronger bases than benzamides, making them more reactive in acidic environments. This property is exploited in protease inhibition (e.g., trypsin inhibitors), though direct evidence for the target compound’s biological activity is lacking .

Research Findings and Trends

- Structural Studies: Computational modeling of the methyl analog (CID 44236) predicts a collision cross-section of 185 Ų, suggesting a compact conformation. The methoxy analog may exhibit slight steric differences due to the larger substituent .

- Synthetic Relevance: The dimethylaminoethyl side chain in both analogs facilitates solubility in polar solvents, aiding purification and handling in synthetic workflows.

Biological Activity

N-(2-Dimethylaminoethyl)-4-methoxybenzamidine dihydrochloride is a compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is a benzamidine derivative characterized by the presence of a methoxy group and a dimethylaminoethyl side chain. Its chemical structure can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 267.17 g/mol

The compound's structural features contribute to its biological activity, particularly in modulating enzyme functions and interacting with various receptors.

This compound exhibits biological activity primarily through its role as a protease inhibitor. It specifically inhibits serine proteases, which play critical roles in various physiological processes, including blood coagulation and inflammation. The inhibition of these enzymes can lead to significant therapeutic effects in conditions such as thrombosis and inflammatory diseases.

Pharmacological Applications

- Anticoagulant Activity : The compound has shown promise as an anticoagulant by inhibiting thrombin and factor Xa, which are pivotal in the coagulation cascade. This action can help prevent excessive blood clotting, making it a candidate for treating thromboembolic disorders .

- Immunomodulatory Effects : Research indicates that this compound may possess immunomodulatory properties by affecting lymphocyte circulation. It acts on the S1P1/EDG1 receptor pathway, potentially reducing the number of circulating T and B lymphocytes without impairing their maturation .

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses has been documented, suggesting its utility in managing chronic inflammatory conditions .

Case Studies and Research Findings

- A study demonstrated that this compound effectively reduced thrombin activity in vitro, highlighting its potential as an anticoagulant agent .

- Another research indicated its role in modulating immune responses, showing decreased infiltration of lymphocytes in models of autoimmune diseases .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Anticoagulant | Inhibition of thrombin and factor Xa | Thromboembolic disorders |

| Immunomodulatory | Modulation of T and B lymphocyte circulation | Autoimmune diseases |

| Anti-inflammatory | Reduction of inflammatory mediators | Chronic inflammatory conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.